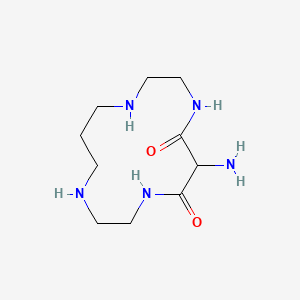
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino-: is a macrocyclic compound that belongs to the class of tetraazacyclotetradecanes. This compound is characterized by its four nitrogen atoms and two carbonyl groups within a 14-membered ring structure. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of ethylenediamine with glyoxal to form a Schiff base, which is then reduced to yield the desired macrocyclic compound. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or alcoholic solvents
Catalysts: Acidic or basic catalysts to facilitate cyclization
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen functionalities
Reduction Products: Reduced derivatives with hydroxyl groups
Substitution Products: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metalloproteins and metalloenzymes. It is also explored for its potential as a therapeutic agent in metal-related diseases.
Medicine: The compound’s metal-chelating properties make it a candidate for developing drugs that target metal ions in the body. It is studied for its potential in treating conditions such as Wilson’s disease and heavy metal poisoning.
Industry: In industrial applications, 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- is used in the production of chelating resins and as an additive in rubber to enhance its antioxidant properties.
Mécanisme D'action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a chelate complex. This complexation can alter the reactivity and properties of the metal ion, making it useful in various applications. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved are related to metal ion homeostasis and catalysis.
Comparaison Avec Des Composés Similaires
1,4,8,11-Tetraazacyclotetradecane-5,12-dione: Similar structure but with different substitution patterns.
1,4,8,11-Tetraazacyclotetradecane: Lacks the carbonyl groups, making it less reactive in certain reactions.
1,4,7,10-Tetraazacyclododecane: Smaller ring size, leading to different coordination properties.
Uniqueness: 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and metal-binding properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and related fields.
Propriétés
Numéro CAS |
148584-64-9 |
|---|---|
Formule moléculaire |
C10H21N5O2 |
Poids moléculaire |
243.31 g/mol |
Nom IUPAC |
6-amino-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C10H21N5O2/c11-8-9(16)14-6-4-12-2-1-3-13-5-7-15-10(8)17/h8,12-13H,1-7,11H2,(H,14,16)(H,15,17) |
Clé InChI |
DWAOSKMWYQVQAP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNC(=O)C(C(=O)NCCNC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


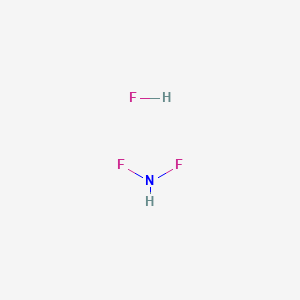
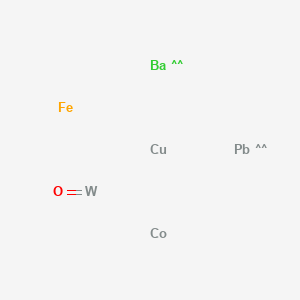
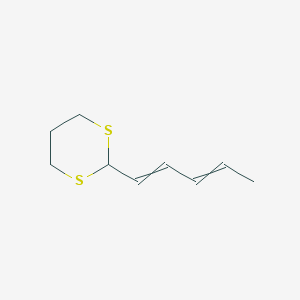
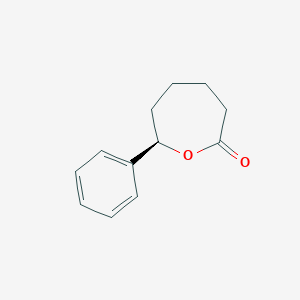
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
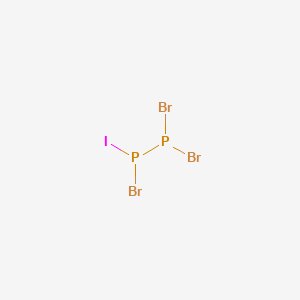
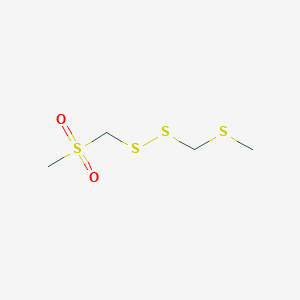
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
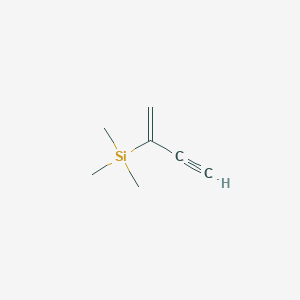
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
